n-(4-Acetylphenyl)hexadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Acetylphenyl)hexadecanamide: is a compound belonging to the class of carnitine-derived molecules. It is synthesized in the cytosol of mammalian cells and plays a crucial role in the transport of fatty acids across cellular membranes into the mitochondria for β-oxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Acetylphenyl)hexadecanamide typically involves the reaction of 4-acetylphenylamine with hexadecanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and are performed at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: N-(4-Acetylphenyl)hexadecanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
N-(4-Acetylphenyl)hexadecanamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of fatty acid transport and metabolism.
Biology: Investigated for its role in cellular energy metabolism and mitochondrial function.
Medicine: Explored for potential therapeutic applications in metabolic disorders and mitochondrial diseases.
Industry: Utilized in the development of bio-based materials and as a precursor in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-(4-Acetylphenyl)hexadecanamide involves its role in the transport of fatty acids into the mitochondria for β-oxidation. The compound interacts with specific transport proteins and enzymes, facilitating the movement of fatty acids across the mitochondrial membrane. This process is essential for the production of energy in the form of adenosine triphosphate (ATP) through the β-oxidation pathway.
Comparison with Similar Compounds
- N-(4-Acetylphenyl)octadecanamide
- N-(4-Acetylphenyl)dodecanamide
- N-(4-Acetylphenyl)hexanoamide
Comparison: N-(4-Acetylphenyl)hexadecanamide is unique due to its specific chain length and functional groups, which influence its biological activity and chemical properties. Compared to similar compounds, it has distinct interactions with transport proteins and enzymes, making it particularly effective in fatty acid transport and metabolism.
Properties
IUPAC Name |
N-(4-acetylphenyl)hexadecanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24(27)25-23-19-17-22(18-20-23)21(2)26/h17-20H,3-16H2,1-2H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWSBTLYEOXNSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303230 |
Source
|
Record name | n-(4-acetylphenyl)hexadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89735-65-9 |
Source
|
Record name | NSC157452 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157452 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(4-acetylphenyl)hexadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.